N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a fluoro-methoxyphenyl group, an oxane ring, and an oxazole carboxamide moiety.
Properties
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11-10-14(24-20-11)16(21)19-17(6-8-23-9-7-17)12-4-3-5-13(22-2)15(12)18/h3-5,10H,6-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGDXJHIDCGDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2(CCOCC2)C3=C(C(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the fluoro-methoxyphenyl group via a substitution reaction. The final step involves the formation of the oxazole carboxamide moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as nickel-catalyzed coupling methods, to streamline the synthesis process and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-3-methyl-1,2-oxazole-5-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
